molecular formula C8H7BrF2O2 B2758661 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene CAS No. 1300743-50-3

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene

Cat. No.: B2758661
CAS No.: 1300743-50-3
M. Wt: 253.043
InChI Key: KWCYMKXFMYHYSW-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene typically involves the bromination of 2,3-difluoro-4-(methoxymethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, yielding difluoro-methoxymethoxybenzene derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This reactivity allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The methoxymethoxy group also provides a site for further functionalization, enabling the compound to interact with different molecular targets and pathways in biological systems .

Comparison with Similar Compounds

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct reactivity and applications.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-13-6-3-2-5(9)7(10)8(6)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCYMKXFMYHYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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